

An In-depth Technical Guide to ^{13}C NMR Data of Dihydropyran Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3,4-DIHYDRO-2H-PYRAN-2-YL)-
METHYLAMINE

Cat. No.: B1266854

[Get Quote](#)

This guide provides a comprehensive overview of ^{13}C Nuclear Magnetic Resonance (NMR) data for dihydropyran derivatives, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of chemical shift data, detailed experimental protocols, and a logical workflow for data acquisition and analysis.

Introduction to ^{13}C NMR of Dihydropyran Derivatives

Dihydropyran and its derivatives are important heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. ^{13}C NMR spectroscopy is an essential tool for the structural elucidation of these molecules, providing direct information about the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into substitution patterns, stereochemistry, and conformational features.

^{13}C NMR Data of Dihydropyran Derivatives

The ^{13}C NMR chemical shifts of dihydropyran derivatives are influenced by the degree of substitution, the nature of the substituents, and the saturation level of the pyran ring. The following tables summarize the ^{13}C NMR data for the parent 3,4-dihydro-2H-pyran and several of its derivatives. The data is presented to facilitate comparison and aid in the structural assignment of new compounds.

Table 1: ^{13}C NMR Chemical Shifts (δ , ppm) of 3,4-Dihydro-2H-pyran and Derivatives

Compound	C-2	C-3	C-4	C-5	C-6	Solvent	Reference
3,4-Dihydro-2H-pyran	65.1	23.3	22.8	144.5	100.9	CCl_4	[1]
(3,4-dihydro-2H-pyran-5-yl)-oxoacetic acid methyl ester	68.1	20.7	17.7	114.4	163.6	-	[2]

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) of 5,6-Dihydro-2H-pyran-2-one and Derivatives

Compound	C-2 (C=O)	C-3	C-4	C-5	C-6	Solvent	Chemical Shifts (ppm)
5,6-Dihydro-2H-pyran-2-one	~164	~121	~145	~30	~69	-	-
6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one	-	121.35	145.08	-	77.42	-	-

Experimental Protocols

The acquisition of high-quality ^{13}C NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol based on common practices for heterocyclic compounds.

Sample Preparation:

- Dissolve 10-50 mg of the dihydropyran derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone-d_6).
- Transfer the solution to a 5 mm NMR tube.

- Ensure the sample is homogeneous and free of particulate matter.

NMR Spectrometer Setup and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz for ^1H frequency) is recommended for better signal dispersion and sensitivity.
- Probe: A broadband or dual-channel probe tuned to the ^{13}C frequency.
- Temperature: Experiments are typically run at a constant temperature, often 298 K.
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is commonly used for routine ^{13}C NMR.
- Acquisition Parameters:
 - Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ^{13}C chemical shifts for organic molecules.
 - Acquisition Time (AQ): Typically 1-2 seconds.
 - Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei. For quantitative analysis, longer delays (5-10 times the longest T1) are necessary.
 - Number of Scans (NS): Due to the low natural abundance of ^{13}C , a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
 - Pulse Angle: A 30-45° pulse angle is often used to reduce the overall experiment time without significantly compromising signal intensity.

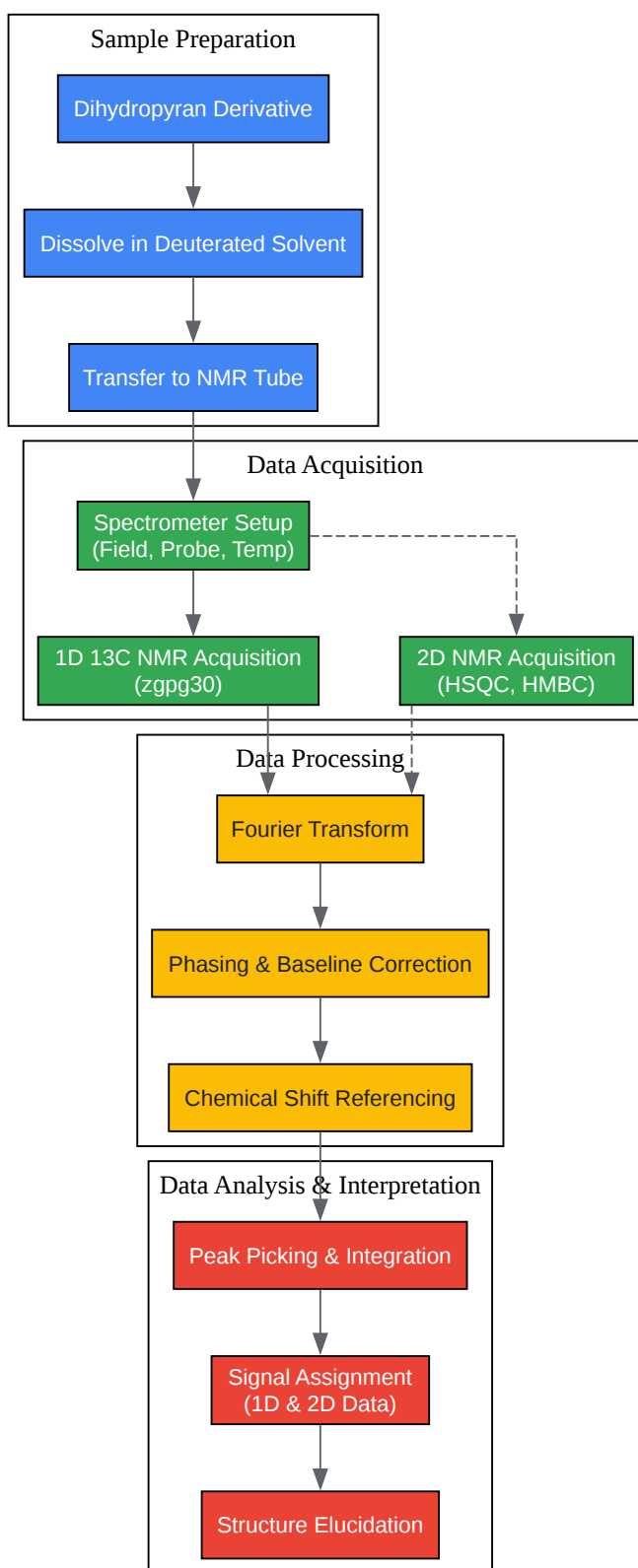
Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.

- Apply a baseline correction.
- Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
- For unambiguous signal assignment, especially for complex molecules, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Logical Workflow for ¹³C NMR Analysis of Dihydropyran Derivatives

The following diagram illustrates a typical workflow for the acquisition and interpretation of ¹³C NMR data for dihydropyran derivatives.



[Click to download full resolution via product page](#)

Caption: Workflow for ¹³C NMR analysis of dihydropyran derivatives.

This comprehensive guide provides a foundational understanding of the ^{13}C NMR characteristics of dihydropyran derivatives, which is essential for their synthesis, characterization, and application in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to ^{13}C NMR Data of Dihydropyran Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266854#13c-nmr-data-for-dihydropyran-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com